1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene

Übersicht

Beschreibung

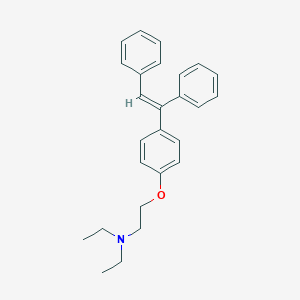

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene is a synthetic organic compound known for its complex structure and diverse applications. This compound features a phenyl group substituted with a beta-diethylaminoethoxy group, and it is connected to a diphenylethylene moiety. Its unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-hydroxybenzaldehyde with diethylaminoethanol to form the intermediate p-(beta-diethylaminoethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound .

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. These methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene serves as a crucial building block in synthesizing more complex organic molecules. It is utilized in various organic reactions, including oxidation and reduction processes, where it can be transformed into different functional groups.

- Reagent in Organic Reactions : The compound is employed as a reagent in electrophilic aromatic substitution reactions, facilitating the introduction of various substituents onto aromatic rings.

Biology

- Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities. Studies focus on its interactions with cellular processes and biological macromolecules, suggesting potential roles in modulating biological pathways.

- Mechanism of Action : The compound's mechanism involves binding to specific receptors or enzymes, influencing their activity and leading to various biological effects. Detailed mechanistic studies are ongoing to elucidate these interactions fully.

Medicine

- Therapeutic Applications : There is ongoing research into the therapeutic potential of this compound for treating conditions such as anovulatory infertility. It acts by stimulating ovulation through hormonal modulation.

- Drug Development : The compound's unique structure makes it a candidate for drug development aimed at treating specific diseases. Its pharmacological profile is under investigation to assess efficacy and safety in clinical settings.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in producing specialty chemicals and advanced materials with tailored properties. Its versatility allows for applications in polymer chemistry and the development of new materials.

A study published in a peer-reviewed journal explored the effects of this compound on ovarian function in animal models. The results indicated that the compound significantly increased ovulation rates compared to control groups, suggesting its potential application in reproductive medicine.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that adjusting solvent polarity and reaction temperature could enhance yield by over 30%. This optimization is crucial for scaling up production for industrial applications.

Wirkmechanismus

The mechanism of action of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action .

Vergleich Mit ähnlichen Verbindungen

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene can be compared with similar compounds such as:

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenyl-2-chloroethylene: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.

1-(p-(beta-Diethylaminoethoxy)phenyl)-1-phenyl-2-(p-methoxyphenyl)ethane: The presence of a methoxy group in this compound can influence its reactivity and applications.

Biologische Aktivität

Overview

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene, also known as Clomiphene, is a synthetic organic compound primarily recognized for its application in reproductive medicine as a selective estrogen receptor modulator (SERM). Its complex structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O, with a molecular weight of approximately 290.35 g/mol. The compound features a diphenylethylene backbone substituted with a beta-diethylaminoethoxy group, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects involves selective binding to estrogen receptors (ERs). This interaction can lead to:

- Estrogenic Effects : In certain tissues, it mimics estrogen and promotes growth and function.

- Anti-estrogenic Effects : In other tissues, it blocks estrogen's action, which is particularly useful in treating conditions like infertility and certain hormone-sensitive cancers.

Reproductive Health

This compound is most notably used in the treatment of anovulatory infertility. It stimulates ovulation by blocking estrogen receptors in the hypothalamus, leading to increased release of gonadotropins (LH and FSH) from the pituitary gland.

Clinical Studies :

- A study demonstrated that Clomiphene increased ovulation rates in women with polycystic ovary syndrome (PCOS), showing success rates of approximately 70% in inducing ovulation .

- Another clinical trial indicated that Clomiphene improved fertility outcomes in women undergoing assisted reproductive technologies .

Anti-cancer Properties

Research has indicated potential anti-cancer properties of this compound:

- Breast Cancer : Clomiphene has been studied for its role in inhibiting the growth of estrogen-dependent breast cancer cells. It acts by downregulating ER expression in these cells .

- Endometrial Cancer : Some studies suggest that it may have protective effects against endometrial cancer by modulating estrogen signaling pathways .

Toxicity and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Hot flashes

- Ovarian hyperstimulation syndrome (OHSS)

- Visual disturbances

- Mood swings

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKPBLYAKJJMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200328 | |

| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19957-52-9 | |

| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19957-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLOROCLOMIPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6PB68Y8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.